molecular formula C12H12FN3 B2562307 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine CAS No. 916423-12-6

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine

Cat. No.: B2562307
CAS No.: 916423-12-6
M. Wt: 217.247
InChI Key: VOGZQPQAMQJQCG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that features a pyrazolo[4,3-C]pyridine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 1,2-diaminocyclohexane.

    Cyclization Reaction: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the pyrazolo[4,3-C]pyridine core.

    Substitution Reaction: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the cyclization and substitution reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert nitro groups to amines or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the pyrazolo[4,3-C]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: N-fluorobenzenesulfonimide (NFSI) for fluorination, and various halogenating agents for other substitutions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or saturated hydrocarbons.

    Substitution: Introduction of halogens, alkyl, or aryl groups.

Scientific Research Applications

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.

    Material Science: Explored for its properties in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine involves:

    Molecular Targets: The compound may target specific enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
  • 3-(2-Bromophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
  • 3-(2-Methylphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine

Uniqueness

3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its chloro, bromo, or methyl analogs. This fluorine substitution can enhance its binding affinity to biological targets and improve its metabolic stability, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

3-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-4-2-1-3-8(10)12-9-7-14-6-5-11(9)15-16-12/h1-4,14H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGZQPQAMQJQCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919614
Record name 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-12-6
Record name 3-(2-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10919614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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